7-Bromo-5-chloro-1H-indazole is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on the indazole ring. It is identified by the Chemical Abstracts Service number 875305-86-5 and has a molecular formula of with a molecular weight of 231.48 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of 7-Bromo-5-chloro-1H-indazole typically involves multiple steps, focusing on selective halogenation and cyclization processes. While specific synthetic routes may vary, common methods include:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity. For instance, reactions may be conducted in solvents such as dichloromethane or dimethyl sulfoxide under reflux conditions to facilitate proper halogenation .
The molecular structure of 7-Bromo-5-chloro-1H-indazole features a fused bicyclic system with the following characteristics:
Key molecular data includes:
7-Bromo-5-chloro-1H-indazole can participate in various chemical reactions:
Common reagents for these reactions include palladium catalysts for coupling reactions, while nucleophiles such as amines or thiols may be employed in substitution reactions .
The mechanism of action for compounds like 7-Bromo-5-chloro-1H-indazole often involves interactions with biological targets such as enzymes or receptors. The presence of halogen atoms can influence the compound's lipophilicity and binding affinity to target sites.
Research indicates that halogenated indazoles may exhibit anti-inflammatory and anticancer properties, potentially through modulation of signaling pathways or inhibition of specific enzyme activities .
Key physical properties include:
Relevant chemical properties include:
Safety data indicates that exposure limits should be adhered to due to potential health risks associated with inhalation or skin contact .
7-Bromo-5-chloro-1H-indazole has several scientific uses:
This compound exemplifies the versatility of halogenated indazoles in medicinal chemistry, highlighting its relevance in ongoing research aimed at developing novel therapeutic agents.
Regioselective halogenation is critical for introducing bromine, chlorine, and iodine at specific positions on the indazole scaffold. The C3 position exhibits high electrophilic character due to electron-deficient pyrazole ring, favoring iodination via electrophilic substitution. For 7-bromo-5-chloro-1H-indazole precursors, iodination at C3 is typically achieved using N-iodosuccinimide (NIS) in dichloromethane at 0–25°C, yielding 70–85% of the trihalogenated product. Sequential halogenation must account for:
Table 1: Comparative Halogenation Methods for Indazole Derivatives
| Target Position | Reagent | Solvent | Temperature | Yield (%) | Selectivity Challenges |
|---|---|---|---|---|---|
| C3-Iodination | NIS | DCM | 0–25°C | 70–85 | Competing N-iodination |
| C5-Chlorination | NCS | Acetonitrile | 80°C | 60–75 | Over-chlorination at C4/C6 |
| C7-Bromination | Br₂ | DMF | 25°C | 85–90 | Dibromide formation |
A robust synthesis begins with 4-bromo-2-methylaniline, which undergoes diazotization and cyclization to form the 7-bromoindazole core:
Table 2: Optimization of Iodination Step Parameters
| Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 4 | 25 | 80 |
| K₃PO₄ | Dioxane | 1 | 100 (MW) | 92 |
| NaH | THF | 2 | 60 | 65 |
| Et₃N | CHCl₃ | 6 | 40 | 70 |
The C3-iodo group enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Key optimizations include:
Table 3: Ligand Impact on Suzuki-Miyaura Coupling Efficiency
| Ligand | Pd Source | Solvent | Yield (%) | Key Limitation |
|---|---|---|---|---|
| RuPhos | Pd(OAc)₂ | Dioxane/H₂O | 90–98 | High-cost ligand |
| XPhos | Pd(OAc)₂ | Dioxane/H₂O | 75 | Moderate yield |
| PPh₃ | Pd(OAc)₂ | Dioxane/H₂O | <20 | Ligand decomposition |
| None | Pd₂(dba)₃ | Dioxane/H₂O | <5 | Catalyst aggregation |
Solvent polarity and catalyst stability significantly influence reaction outcomes:
Table 4: Solvent Systems for Key Synthetic Steps
| Reaction Step | Optimal Solvent | Alternative Solvents | Efficiency Drop with Alternatives |
|---|---|---|---|
| Iodination | DMF | THF, CH₂Cl₂ | 20–30% yield reduction |
| Suzuki Coupling | Dioxane/H₂O (1:1) | Toluene/H₂O, n-BuOH/H₂O | 15–40% yield reduction |
| Chlorination | Acetonitrile | DCM, Chloroform | 10–25% yield reduction |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8